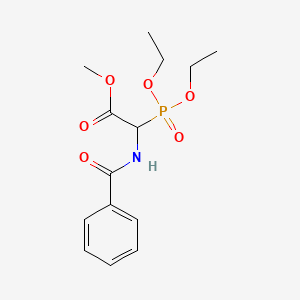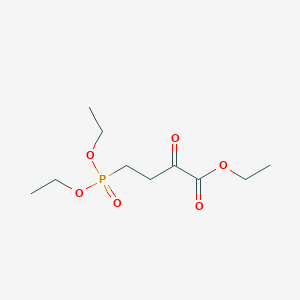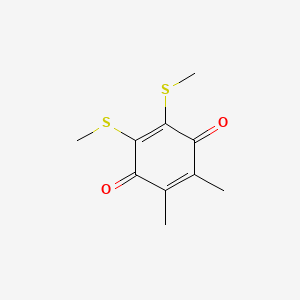
2-Butanone, 4,4,4-trifluoro-3-hydroxy-1-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butanone, 4,4,4-trifluoro-3-hydroxy-1-phenyl- is an organic compound with a unique structure that includes a trifluoromethyl group, a hydroxy group, and a phenyl group attached to a butanone backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butanone, 4,4,4-trifluoro-3-hydroxy-1-phenyl- can be achieved through several methods. One common approach involves the reaction of 4,4,4-trifluoro-1-phenyl-1,3-butanedione with a suitable reducing agent to introduce the hydroxy group at the 3-position. This reaction typically requires controlled conditions, such as low temperatures and an inert atmosphere, to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions is optimized to achieve efficient production while minimizing waste and energy consumption.
Analyse Chemischer Reaktionen
Types of Reactions
2-Butanone, 4,4,4-trifluoro-3-hydroxy-1-phenyl- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group in the butanone backbone can be reduced to form an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 4,4,4-trifluoro-3-oxo-1-phenyl-2-butanone.
Reduction: Formation of 4,4,4-trifluoro-3-hydroxy-1-phenyl-2-butanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Butanone, 4,4,4-trifluoro-3-hydroxy-1-phenyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to introduce trifluoromethyl and hydroxy functionalities.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of advanced materials with unique properties, such as fluorinated polymers.
Wirkmechanismus
The mechanism of action of 2-Butanone, 4,4,4-trifluoro-3-hydroxy-1-phenyl- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes and receptors, modulating their activity through hydrogen bonding, hydrophobic interactions, and electrostatic forces. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4,4-Trifluoro-1-phenyl-1,3-butanedione: Similar structure but lacks the hydroxy group.
4,4,4-Trifluoro-3-hydroxy-1-phenyl-2-butanone: Similar structure but with different functional group positions.
4,4,4-Trifluoro-1-phenyl-2-butanone: Similar structure but lacks the hydroxy group.
Uniqueness
2-Butanone, 4,4,4-trifluoro-3-hydroxy-1-phenyl- is unique due to the presence of both the trifluoromethyl and hydroxy groups, which confer distinct chemical and physical properties. These functionalities make it a versatile compound for various applications, particularly in the synthesis of complex molecules and materials.
Eigenschaften
| 121194-38-5 | |
Molekularformel |
C10H9F3O2 |
Molekulargewicht |
218.17 g/mol |
IUPAC-Name |
4,4,4-trifluoro-3-hydroxy-1-phenylbutan-2-one |
InChI |
InChI=1S/C10H9F3O2/c11-10(12,13)9(15)8(14)6-7-4-2-1-3-5-7/h1-5,9,15H,6H2 |
InChI-Schlüssel |
YZAROGYWBITELL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CC(=O)C(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[1-(2,4-Dichloro-3-methylphenyl)ethyl]-1H-imidazole](/img/structure/B14288507.png)

![5-(Octyloxy)-2-[4-(pentyloxy)phenyl]pyrimidine](/img/structure/B14288515.png)


![1-Dodecanol, 12-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B14288534.png)


